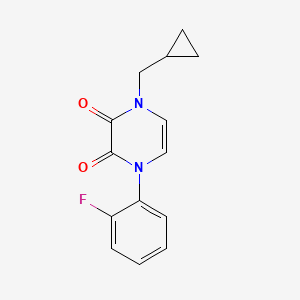

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

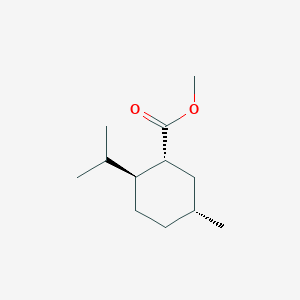

“4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one” is a complex organic compound. It likely contains a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a butanone group (a four-carbon chain with a ketone functional group), and a tert-butyl phenoxy group (a phenol group with a tert-butyl substituent, attached to the rest of the molecule through an ether linkage) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the ketone functional group, and the attachment of the tert-butyl phenoxy group. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxygen and nitrogen atoms, and the overall shape of the molecule would be influenced by the arrangement of these atoms and the attached groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence how this compound reacts with other substances .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence these properties .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The chemical structure of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one suggests potential utility in organic synthesis and catalysis. Compounds with morpholine and tert-butyl groups have been explored for their roles in synthesizing novel organic compounds. For example, morpholine derivatives have been utilized in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, indicating the potential of morpholine-containing compounds in facilitating complex organic transformations (D’hooghe et al., 2006).

Materials Science

In materials science, the presence of tert-butyl groups in compounds suggests applications in the development of materials with unique properties. For instance, research on polyimides containing tert-butyl side groups has shown that these materials exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, highlighting the impact of tert-butyl groups on the physical properties of polymers (Chern & Tsai, 2008).

Environmental Science

The tert-butyl group is also relevant in environmental science, especially in the study of endocrine-disrupting chemicals. For example, research on the biodegradation of 4-tert-octylphenol by specific yeast strains demonstrates the environmental persistence and potential toxic effects of tert-butyl-containing phenols. This research sheds light on the mechanisms of degradation and potential pathways for mitigating the environmental impact of such compounds (Rajendran et al., 2017).

Antioxidant and Anti-inflammatory Activities

Furthermore, the antioxidant and anti-inflammatory activities of sulfur-containing phenolic compounds with tert-butyl groups have been studied. These compounds show increased antioxidant activity with the number of tert-butyl groups, indicating their potential therapeutic applications (Zenkov et al., 2007).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenoxy)-1-morpholin-4-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)15-6-8-16(9-7-15)22-12-4-5-17(20)19-10-13-21-14-11-19/h6-9H,4-5,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVUMVCXQPVGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2842203.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842212.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

![2-{8-[METHYL(PROPYL)AMINO]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2842215.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2842219.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)